(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene
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Overview
Description
(1R,6R)-7-Azabicyclo[420]oct-3-ene is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of aziridines and alkenes in the presence of a catalyst to facilitate the ring closure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized to minimize waste and maximize yield, often employing continuous flow reactors and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amines or partially hydrogenated products.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of (1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: A cephalosporin derivative with antibiotic properties.
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another cephalosporin derivative used in the synthesis of antibiotics
Uniqueness
(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene is unique due to its specific stereochemistry and the presence of a nitrogen atom in its bicyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1R,6R)-7-azabicyclo[4.2.0]oct-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-4-7-6(3-1)5-8-7/h1-2,6-8H,3-5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKZBPCCLLSBH-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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